(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole
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Overview
Description
(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and as intermediates in organic synthesis. This particular compound is characterized by its tetrahydrocarbazole core structure, which is a partially saturated derivative of carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the carbazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.
Scientific Research Applications
(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
Tetrahydrocarbazole: A partially saturated derivative with similar properties.
Methylcarbazole: Another derivative with a methyl group attached to the carbazole ring.
Uniqueness
(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other carbazole derivatives.
Properties
CAS No. |
57794-11-3 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(4aR)-4a-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C13H15N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3/t13-/m1/s1 |
InChI Key |
QUAWBDFZLBLKCC-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@]12CCCCC1=NC3=CC=CC=C23 |
Canonical SMILES |
CC12CCCCC1=NC3=CC=CC=C23 |
Origin of Product |
United States |
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